P,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide

Lipophilicity Drug Design Membrane Permeability

P,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide (CAS 1333316-91-8) is a specialized organophosphorus compound within the phosphinic amide class, featuring two 4-(trifluoromethyl)phenyl groups bonded to a central phosphorus atom with an amide functional group. Its molecular formula is C14H10F6NOP, with a molecular weight of 353.20 g/mol and a predicted LogP of 2.37.

Molecular Formula C14H10F6NOP
Molecular Weight 353.2 g/mol
CAS No. 1333316-91-8
Cat. No. B1405149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide
CAS1333316-91-8
Molecular FormulaC14H10F6NOP
Molecular Weight353.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)P(=O)(C2=CC=C(C=C2)C(F)(F)F)N
InChIInChI=1S/C14H10F6NOP/c15-13(16,17)9-1-5-11(6-2-9)23(21,22)12-7-3-10(4-8-12)14(18,19)20/h1-8H,(H2,21,22)
InChIKeyJRIPXRAYILRSLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide (1333316-91-8): Physicochemical Identity and Comparator Landscape


P,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide (CAS 1333316-91-8) is a specialized organophosphorus compound within the phosphinic amide class, featuring two 4-(trifluoromethyl)phenyl groups bonded to a central phosphorus atom with an amide functional group . Its molecular formula is C14H10F6NOP, with a molecular weight of 353.20 g/mol and a predicted LogP of 2.37 . This compound belongs to a family of phosphine oxide/phosphinic amide ligands and enzyme inhibitors where the para-CF3 substitution on both phenyl rings confers distinctive electronic and lipophilic properties compared to unsubstituted or differently substituted analogs such as P,P-diphenylphosphinic amide (CAS 5994-87-6) and Bis(4-(trifluoromethyl)phenyl)phosphine oxide (CAS 15929-43-8) .

Why Generic Substitution of P,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide Fails in Structure-Activity Applications


Substituting P,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide with the more common and commercially available P,P-diphenylphosphinic amide (lacking CF3 groups) or the oxidized Bis(4-(trifluoromethyl)phenyl)phosphine oxide is not functionally equivalent. The para-CF3 substitution increases electron-withdrawing character (Hammett σp ≈ 0.54 for CF3 vs. 0.00 for H) [1], elevating the predicted LogP from 1.87 (diphenyl analog) to 2.37 (target compound), which corresponds to an approximately three-fold increase in octanol/water partition coefficient [1]. This translates into distinct membrane permeability, target binding kinetics, and metabolic stability in biological systems, as well as altered Lewis basicity and coordination geometry in catalytic applications [2]. Generic substitution therefore risks loss of both potency and selectivity in any structure-dependent application.

Quantitative Differentiation Evidence for P,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide vs. Closest Analogs


Enhanced Lipophilicity vs. Unsubstituted Diphenylphosphinic Amide: LogP Comparison

The target compound exhibits a calculated LogP of 2.37, representing a 0.50 LogP unit increase over P,P-diphenylphosphinic amide (LogP = 1.87) . This difference corresponds to an approximately 3.2-fold higher octanol/water partition coefficient, directly attributable to the two para-CF3 substituents. Higher LogP correlates with improved passive membrane permeability in cell-based assays, a critical parameter for intracellular target engagement .

Lipophilicity Drug Design Membrane Permeability

Elevated Topological Polar Surface Area vs. Diphenyl Analog: Implications for Bioavailability

The target compound has a topological polar surface area (TPSA) of 52.90 Ų, compared to 43.09 Ų for P,P-diphenylphosphinic amide . While both values fall within the Veber rule threshold (<140 Ų), the 9.81 Ų increase in TPSA introduces a modest modulation of passive permeation that can be exploited to fine-tune oral bioavailability. Compounds with TPSA values closer to 60 Ų often exhibit balanced permeability and solubility profiles desirable for oral drug candidates [1].

Drug-likeness Polar Surface Area Oral Bioavailability

Functional Group Differentiation: Phosphinic Amide vs. Phosphine Oxide in Catalytic Precursor Reactivity

The target compound contains a P(O)-NH2 phosphinic amide group, whereas the structurally closest CF3-containing comparator, Bis(4-(trifluoromethyl)phenyl)phosphine oxide (CAS 15929-43-8), contains a P(O)-H phosphine oxide group . This functional group difference is critical: phosphinic amides can serve as neutral, monoanionic (after N–H deprotonation) or hemilabile ligands to transition metals, offering three distinct coordination modes not available to simple phosphine oxides [1]. This versatility enables applications in asymmetric catalysis where the NH2 group can participate in hydrogen-bonding substrate direction, a feature completely absent in the phosphine oxide analog.

Organocatalysis Ligand Design Phosphinic Amide

Predicted Boiling Point and Thermal Stability vs. Bis(4-(trifluoromethyl)phenyl)phosphine Oxide

The target compound exhibits a predicted boiling point of 370.6 ± 52.0 °C at 760 mmHg, compared to 336.4 ± 52.0 °C for Bis(4-(trifluoromethyl)phenyl)phosphine oxide . This ~34 °C higher boiling point suggests enhanced thermal stability of the phosphinic amide functionality, which is relevant for high-temperature catalytic reactions (e.g., cross-couplings at elevated temperatures) where thermal decomposition of the ligand must be avoided [1]. The amide group also raises the flash point to 178.0 ± 30.7 °C, improving handling safety relative to the phosphine oxide analog.

Thermal Stability Process Chemistry High-Temperature Reactions

Optimal Application Scenarios for P,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide Based on Evidence


Intracellular Protein Tyrosine Phosphatase (PTP) Inhibitor Development Requiring Enhanced Membrane Permeability

The +0.50 LogP advantage over unsubstituted P,P-diphenylphosphinic amide makes this compound a preferred starting scaffold for medicinal chemistry programs targeting intracellular PTPs such as PTP1B (diabetes/obesity) or SHP2 (cancer) . Phosphinic amides are established PTP inhibitor pharmacophores, mimicking the phosphotyrosine transition state. The elevated lipophilicity of the bis-CF3 variant directly addresses the membrane permeability bottleneck that has historically limited the cellular activity of phosphinic amide-based PTP inhibitors [1]. Researchers should select this compound when cell-based assay activity is required and the simpler diphenyl analog yields insufficient intracellular target engagement.

Asymmetric Transition-Metal Catalysis Leveraging Hemilabile N,O-Coordination

The phosphinic amide functionality (P(O)-NH2) enables coordination modes unavailable to the phosphine oxide analog, including neutral O-donor, anionic N,O-chelate, and hemilabile P,O-bridge geometries . This versatility supports applications in asymmetric hydrogenation, cross-coupling, and C–H activation where substrate direction via hydrogen bonding to the NH2 group can enhance enantioselectivity. The electron-withdrawing CF3 substituents further modulate the phosphorus center's Lewis basicity, providing an additional tuning parameter for catalyst optimization [1]. This compound is the appropriate choice over Bis(4-(trifluoromethyl)phenyl)phosphine oxide when the ligand must participate in substrate recognition beyond simple metal binding.

High-Temperature Palladium-Catalyzed Cross-Coupling Reactions

With a predicted boiling point 34 °C higher than the phosphine oxide comparator, this phosphinic amide is better suited for Pd-catalyzed aminations and Suzuki-Miyaura couplings conducted at elevated temperatures (120–180 °C) . The enhanced thermal stability reduces ligand decomposition rates, maintaining catalyst turnover number (TON) over extended reaction times. The CF3 groups simultaneously provide the electron-deficient phosphorus center desirable for reductive elimination steps in cross-coupling catalytic cycles. Procurement of this compound is justified when reaction conditions exceed the thermal tolerance limits of conventional phosphine oxide ligands.

Fine-Tuning Oral Bioavailability in Lead Optimization

The 9.81 Ų increase in TPSA relative to the diphenyl analog places this compound closer to the optimal TPSA range (~60–70 Ų) for balancing passive permeability with aqueous solubility . In lead optimization programs where the core phosphinic amide pharmacophore has demonstrated target engagement but requires bioavailability improvement, the bis-CF3 substitution offers a quantifiable TPSA shift without introducing additional hydrogen bond donors or acceptors. This makes the compound a rational procurement choice for medicinal chemistry teams systematically exploring structure-property relationships (SPR) around a phosphinic amide scaffold [1].

Quote Request

Request a Quote for P,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.